5-Isopropoxy-1H-indole

描述

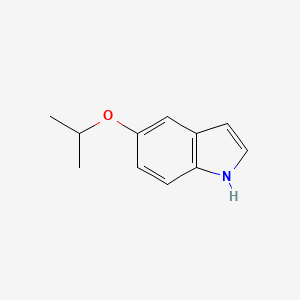

Structure

3D Structure

属性

IUPAC Name |

5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXUUUFVWIWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587483 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-50-2 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Isopropoxy 1h Indole and Its Derivatives

Classical and Established Indole (B1671886) Synthetic Routes Applicable to Isopropoxy Substitution

Classic indole syntheses, many discovered over a century ago, remain fundamental in organic synthesis. Their application to producing 5-isopropoxy-1H-indole relies on the availability of appropriately substituted precursors, such as 4-isopropoxyphenylhydrazine or 4-isopropoxyaniline (B1293747).

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most widely used method for indole synthesis. irjmets.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org

For the synthesis of this compound, the key starting material is 4-isopropoxyphenylhydrazine. This hydrazine (B178648) is reacted with a suitable carbonyl compound under acidic conditions. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the resulting indole. For instance, reaction with pyruvic acid or its esters would lead to an indole-2-carboxylic acid derivative, while reaction with acetone (B3395972) would yield a 2-methyl substituted indole. The reaction can be performed in a single pot without the need to isolate the intermediate hydrazone. byjus.com Catalysts for this transformation can be Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.org

Table 1: Fischer Indole Synthesis - General Reaction Parameters | Parameter | Description | Source(s) | | :--- | :--- | :--- | | Starting Materials | 4-Isopropoxyphenylhydrazine and a suitable aldehyde or ketone. | byjus.comwikipedia.org | | Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃, AlCl₃). | wikipedia.org | | Mechanism | Formation of phenylhydrazone, tautomerization to an ene-hydrazine, wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org | | Key Features | Highly versatile and widely applicable; can be performed as a one-pot reaction. byjus.com |

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, expanding the scope of the reaction. wikipedia.org

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.orgpcbiochemres.com This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution pathways. wikipedia.org

To apply this to this compound, the required precursor would be an N-acyl derivative of 2-methyl-4-isopropoxyaniline. Classical Madelung conditions are harsh, often requiring sodium amide or potassium t-butoxide at temperatures between 200-400 °C, which limits its use to substrates lacking sensitive functional groups. wikipedia.orgbhu.ac.in

Modern variants of the Madelung synthesis have been developed to proceed under milder conditions. bhu.ac.in These modifications often employ organolithium reagents, such as n-butyllithium or lithium diisopropylamide (LDA), as the base, allowing the reaction to occur at lower temperatures (from -20 to +25 °C). This makes the synthesis compatible with a wider range of functional groups. researchgate.net

Table 2: Madelung Indole Synthesis - Classical vs. Modern Conditions

| Condition | Classical Approach | Modern (Smith-modified) Approach | Source(s) |

|---|---|---|---|

| Precursor | N-acyl-2-methyl-4-isopropoxyaniline | N-acyl-2-methyl-4-isopropoxyaniline | wikipedia.orgbhu.ac.in |

| Base | Sodium or potassium alkoxide, Sodium amide | n-Butyllithium, Lithium diisopropylamide (LDA) | wikipedia.orgresearchgate.net |

| Temperature | 200–400 °C | -20 to +25 °C | wikipedia.orgresearchgate.net |

| Solvent | Hexane, Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | wikipedia.orgresearchgate.net |

The Nenitzescu indole synthesis, first reported in 1929, is a powerful method for directly preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org

A direct synthesis of this compound via the Nenitzescu reaction is not typical. The standard pathway involves first synthesizing the corresponding 5-hydroxyindole, which can then be alkylated in a subsequent step to introduce the isopropoxy group. For example, the reaction of 1,4-benzoquinone (B44022) with ethyl β-aminocrotonate yields ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. revistadechimie.ro This 5-hydroxyindole intermediate can then undergo a Williamson ether synthesis with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to afford the desired 5-isopropoxy derivative. The 5-hydroxyindole core is found in many biologically important molecules, making this a valuable synthetic route. revistadechimie.roresearchgate.net

Table 3: Nenitzescu Synthesis Application for 5-Isopropoxyindoles

| Step | Reaction | Reagents & Conditions | Purpose | Source(s) |

|---|---|---|---|---|

| 1. Indole Formation | Nenitzescu Synthesis | 1,4-Benzoquinone, β-enamine (e.g., ethyl β-aminocrotonate), often in a polar solvent. | Forms the 5-hydroxyindole core. | wikipedia.orgresearchgate.net |

| 2. Etherification | Williamson Ether Synthesis | Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF). | Converts the 5-hydroxyl group to a 5-isopropoxy group. | N/A |

The Bischler-Möhlau synthesis (1892) creates a 2-aryl-indole from the reaction of an α-haloketone with an excess of an aniline (B41778). irjmets.comwikipedia.org To synthesize a derivative of this compound using this method, 4-isopropoxyaniline would be reacted with an appropriate α-haloketone.

This classical method has seen limited use due to the often harsh reaction conditions, which can lead to low yields and unpredictable regioselectivity. wikipedia.org The mechanism involves the initial formation of an α-arylamino-ketone, which then undergoes cyclization and aromatization. wikipedia.orgwikipedia.org

Recent advancements have aimed to improve the viability of this synthesis. Milder reaction conditions have been developed, including the use of lithium bromide as a catalyst or the application of microwave irradiation, which can reduce reaction times and improve yields. wikipedia.orgpublish.csiro.au An asymmetric variant has also been developed using a chiral tertiary amine to produce enantiomerically enriched indoles. publish.csiro.au

Table 4: Bischler-Möhlau Indole Synthesis - Potential Application

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Materials | 4-Isopropoxyaniline and an α-haloketone. | irjmets.comwikipedia.org |

| Conditions | Traditionally harsh (high heat); modern variations use microwave irradiation or catalysts like LiBr. | wikipedia.orgwikipedia.orgpublish.csiro.au |

| Product Type | Typically yields 2-substituted or 2,3-disubstituted indoles. | irjmets.com |

| Limitations | Often requires excess aniline and can produce side products. | wikipedia.org |

The Reissert indole synthesis is a multistep process that produces indoles from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org For the synthesis of this compound, the starting material would be 4-isopropoxy-2-nitrotoluene.

The synthesis proceeds through several distinct steps: wikipedia.orgresearchgate.net

Condensation: A base-catalyzed condensation of the o-nitrotoluene derivative with diethyl oxalate yields an ethyl o-nitrophenylpyruvate. Potassium ethoxide has been noted to give better results than sodium ethoxide. wikipedia.orgresearchgate.net

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine, which spontaneously cyclizes. Common reducing agents include zinc in acetic acid or iron powder in acetic acid. wikipedia.orgresearchgate.net This step forms the indole-2-carboxylic acid.

Decarboxylation: If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating to yield this compound. wikipedia.org

This method is a reliable route for preparing indole-2-carboxylic acids and their corresponding decarboxylated indoles. researchgate.net

Table 5: Reissert Indole Synthesis - Step-wise Process

| Step | Transformation | Key Reagents | Intermediate/Product | Source(s) |

|---|---|---|---|---|

| 1 | Condensation | 4-Isopropoxy-2-nitrotoluene, Diethyl oxalate, Base (KOEt or NaOEt). | Ethyl 4-isopropoxy-2-nitrophenylpyruvate. | wikipedia.orgresearchgate.net |

| 2 | Reductive Cyclization | Reducing agent (e.g., Zn/AcOH). | This compound-2-carboxylic acid. | wikipedia.orgresearchgate.net |

| 3 | Decarboxylation (Optional) | Heat. | this compound. | wikipedia.org |

Modern and Advanced Synthetic Strategies for this compound

While classical methods are foundational, modern organic synthesis has introduced highly efficient and versatile catalytic strategies for constructing the indole ring and its derivatives. These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, making them highly suitable for indole synthesis. mdpi.com For instance, a Larock indole synthesis could be adapted, which involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne. pcbiochemres.com To form a 5-isopropoxyindole, 4-isopropoxy-2-iodoaniline could be coupled with a suitable alkyne.

Another prominent modern approach is the direct functionalization of C-H bonds. A recently developed method describes the synthesis of indole ethers via a cobalt-catalyzed dehydrogenative cross-coupling reaction between indoles and alcohols. rsc.org This allows for the direct C-H alkoxylation of the indole core, providing an atom-economical route to compounds like this compound if a suitably pre-functionalized indole is used, or by direct alkoxylation if the catalyst system allows for regioselectivity at the C5 position.

Furthermore, palladium-catalyzed reactions can be used to build libraries of highly substituted indoles. nih.gov A strategy could involve synthesizing a 5-bromo- or 5-iodo-1H-indole and then performing a Suzuki-Miyaura or other cross-coupling reaction to introduce various substituents, or conversely, using a boronic acid derivative at the 5-position to couple with a partner. nih.govuzh.ch

Table 6: Comparison of Modern Synthetic Strategies

| Strategy | Description | Typical Catalyst | Key Advantage(s) | Source(s) |

|---|---|---|---|---|

| Larock Heteroannulation | Pd-catalyzed reaction of an o-haloaniline and a disubstituted alkyne. | Palladium complex (e.g., Pd(OAc)₂) | High versatility and functional group tolerance. | pcbiochemres.com |

| Sonogashira Coupling/Cyclization | Coupling of a terminal alkyne with an o-haloaniline followed by intramolecular cyclization. | Palladium complex and Copper (I) salt (e.g., CuI). | Access to 2-substituted and 2,3-disubstituted indoles. | mdpi.commdpi.com |

| Suzuki-Miyaura Coupling | Coupling of an indole-5-boronic acid with a partner or a 5-haloindole with a boronic acid. | Palladium complex (e.g., Pd(dppf)Cl₂). | Wide availability of boronic acids allows for diverse derivatization. | nih.govuzh.ch |

| C-H Alkoxylation | Direct dehydrogenative cross-coupling of an indole C-H bond with an alcohol. | Cobalt-based catalyst. | High atom economy and direct functionalization. | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of indoles is no exception. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is a dominant force in the direct functionalization of C-H bonds in indole rings, a strategy that avoids the pre-functionalization of starting materials, thus increasing atom economy. beilstein-journals.orgunimi.it The regioselectivity of these reactions can often be controlled by the choice of directing groups, ligands, and reaction conditions.

Direct C-H arylation of indoles has been extensively studied, with high selectivity typically observed at the C2 and C3 positions. rsc.org However, methods for functionalization at other positions, such as C7, have also been developed through the use of specific directing groups. rsc.org For instance, a phosphinoyl directing group in the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand can direct C-H activation and subsequent arylation to the C7 position of the indole ring. rsc.org

The functionalization of the C5 position, relevant to this compound, can be achieved through various palladium-catalyzed cross-coupling reactions. While direct C-H activation at the C5 position of an unsubstituted indole is challenging due to the higher reactivity of the pyrrole (B145914) ring, the use of appropriately substituted precursors, such as 5-bromo- or 5-iodo-alkoxyindoles, allows for facile functionalization via reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

A plausible mechanism for the palladium-catalyzed C-H arylation often involves the formation of a Pd(II) intermediate through C-H activation on the electron-rich indole. unimi.it Subsequent coordination of the coupling partner, followed by reductive elimination, yields the functionalized indole and regenerates the active Pd(II) catalyst. unimi.it

Table 1: Examples of Palladium-Catalyzed Functionalization of Indole Derivatives

| Entry | Indole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | N-Pivaloyl-indole | 4-Methylphenylboronic acid | Pd(TFA)₂ / Cu(OAc)₂ | 2-Aryl-N-pivaloyl-indole | 85 | unimi.it |

| 2 | N-Acetyl-indole | Phenylboronic acid | Pd(OAc)₂ / Pyridine (B92270) ligand | C7-Arylated-N-acetyl-indole | High | rsc.org |

| 3 | 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-(Phenylethynyl)-1H-indole | >90 | General Sonogashira conditions |

Besides palladium, other transition metals like rhodium, cobalt, and copper have been employed in the synthesis and functionalization of indole derivatives. mdpi.com Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex, fused-indole polycycles. mdpi.com These reactions often proceed through a five-membered rhodacycle intermediate formed by the coordination of a directing group on the indole to the Rh(III) center, followed by ortho-C-H activation.

Cobalt-catalyzed reactions have also been utilized for indole synthesis, for example, through the cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com Copper-catalyzed reactions are particularly important for N-arylation and the synthesis of various indole-based heterocycles.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of indoles. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. nih.govresearchgate.netmdpi.com The synthesis of various indole derivatives, including those with alkoxy substituents, has been successfully achieved using microwave irradiation. mdpi.comnih.gov

For instance, the palladium-catalyzed intramolecular oxidative coupling of enamines to form functionalized 2-methyl-1H-indole-3-carboxylates has been optimized under microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com Similarly, the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids to produce 3-hydroxy-2-oxindoles has been efficiently performed using microwave activation, with reaction times as short as 5-10 minutes and yields up to 98%. nih.gov

Table 2: Microwave-Assisted Synthesis of Indole Derivatives

| Entry | Starting Material(s) | Reaction Type | Conditions | Product | Yield (%) | Reference |

| 1 | Substituted Enamines | Pd-catalyzed intramolecular oxidative coupling | Neat, Microwave | 2-Methyl-1H-indole-3-carboxylates | Excellent | mdpi.com |

| 2 | Substituted Isatins, Malonic Acid | Decarboxylative condensation | Microwave, 5-10 min | 3-Hydroxy-2-oxindoles | up to 98 | nih.gov |

| 3 | 2-Alkynylanilines | Cycloisomerization | Water, Microwave | Substituted Indoles | Moderate to Good | researchgate.net |

The use of water as a solvent or conducting reactions under solvent-free conditions are key tenets of green chemistry. nih.gov Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for indoles have been adapted to aqueous media. For example, the cycloisomerization of 2-alkynylanilines to indoles can be achieved in water under microwave irradiation without the need for any added metal catalysts, acids, or bases. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, offer significant environmental benefits by eliminating solvent waste. The synthesis of various indole derivatives has been reported under solvent-free conditions, demonstrating the feasibility of this approach for creating these important heterocyclic scaffolds. nih.gov

Electrochemical Synthesis Pathways for Substituted Indoles

Organic electrosynthesis represents a powerful and sustainable alternative to traditional synthetic methods, utilizing electrical current to drive chemical reactions. chim.itbeilstein-journals.org This approach often allows for milder reaction conditions, high selectivity, and avoids the use of stoichiometric chemical oxidants or reductants, thereby reducing waste. chim.it

The electrochemical synthesis of various heterocyclic compounds, including indoles, has been an area of active research. chim.itbeilstein-journals.org For instance, phosphorylated indoles have been synthesized via an electrochemical method using ferrocene (B1249389) as a mediator under mild conditions, eliminating the need for external oxidants. beilstein-journals.org The reaction is carried out in an undivided cell with a reticulated vitreous carbon anode and a platinum cathode.

Another example is the dearomative dioxyfunctionalization of indoles, which can be achieved through an eco-friendly electrochemical approach to produce alkoxyindoles. jst.go.jp These methods highlight the potential of electrochemistry to provide greener and more efficient routes to substituted indoles. The precise control over the electrode potential allows for selective transformations that can be difficult to achieve with conventional chemical reagents.

Regioselective Functionalization Strategies of the Indole Nucleus in this compound

The indole ring possesses multiple sites for substitution, each with distinct reactivity. The electron-rich pyrrole ring generally favors electrophilic substitution, making the N-1, C-3, and C-2 positions the most reactive sites. sioc-journal.cnunimi.it In contrast, the functionalization of the benzenoid ring at positions C-4, C-5, C-6, and C-7 is more challenging due to its lower intrinsic reactivity and often requires specialized strategies like directed metalation or transition-metal-catalyzed C-H activation. sioc-journal.cnchim.itresearchgate.net

Common methods for N-alkylation involve reacting the indole with alkyl halides (like benzyl (B1604629) bromide) or carbonates (like dimethyl carbonate) in the presence of a base. google.comrsc.org For instance, one-pot Fischer indolisation followed by N-alkylation provides a rapid route to 1,2,3-trisubstituted indoles. rsc.org More advanced techniques include copper-catalyzed N-alkylation using N-tosylhydrazones, which proceeds in good yields and tolerates a variety of functional groups on both the indole and the alkylating agent. rsc.org A catalyst-free, three-component Mannich-type reaction in aqueous microdroplets has been shown to achieve chemoselective N-alkylation, a stark contrast to bulk-phase reactions which typically yield C-3 alkylated products. stanford.edu

The introduction of a substituent at the N-1 position significantly impacts the indole's reactivity. For example, protecting the nitrogen is often a prerequisite for metal-catalyzed cross-coupling reactions at other positions. nih.gov Furthermore, the nature of the N-1 substituent can have a profound effect on biological activity. Studies on indole-based chalcones have shown that a methoxy (B1213986) group on the indole nitrogen is a suitable feature for developing compounds with antiproliferative effects. mdpi.com The synthesis of 1-[2-(2-Bromo-5-isopropoxy-4-methoxyphenyl)ethyl]-1H-indole demonstrates a specific N-1 functionalization on an isopropoxy-indole core, creating an intermediate for the synthesis of complex natural products like lamellarins. nii.ac.jp

Table 1: Selected Methods for N-1 Functionalization of Indoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical N-Alkylation | Alkyl halide (e.g., BnBr), Base (e.g., NaH), Solvent (e.g., DMF) | Standard, widely used method; often requires strong bases. | rsc.org |

| Carbonate Alkylation | Dimethyl carbonate (DMC) or Dibenzyl carbonate (DBC), Base (e.g., DABCO) | Utilizes less hazardous alkylating agents compared to alkyl halides. | google.com |

| Copper-Catalyzed Alkylation | N-Tosylhydrazones, Cu(OAc)2, Ligand (e.g., Xantphos) | Good yields with a broad scope of alkylation substrates and substituted indoles. | rsc.org |

| Microdroplet Mannich-Type Reaction | Aldehyde, Amine, Indole in aqueous microdroplets | Catalyst-free, chemoselective N-alkylation; product differs from bulk reaction. | stanford.edu |

The C-3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic substitution. unimi.it When the C-3 position is occupied, functionalization often occurs at the C-2 position. chim.it

A classic method for introducing a functional group at C-3 is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group. This reaction has been successfully applied to 5-alkoxy-2-methylindoles, including the 5-isopropoxy analogue, to produce the corresponding indole-3-carboxaldehydes, which are versatile intermediates for further elaboration. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-2 and C-3 positions. nih.gov Reactions such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Stille (using organostannanes) have been extensively used to functionalize iodo-indoles at these positions. nih.govmdpi.com For instance, 3-iodoindoles can undergo Sonogashira and Suzuki couplings to yield 1,2,3-trisubstituted indoles. nih.gov Similarly, palladium catalysis can achieve dual C-H functionalization across the C-2 and C-3 positions in a single step to build complex fused-ring systems like isocryptolepine analogues. nih.gov

Gold catalysts have also been employed for the regioselective alkylation of indoles. Depending on the substitution pattern of the starting indole, gold(III) salts can catalyze conjugate addition to α,β-unsaturated ketones at either the C-3 or C-2 position. unimi.it

Table 2: Key Functionalization Reactions at C-2 and C-3 of the Indole Nucleus

| Position | Reaction Type | Typical Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C-3 | Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formylindole | acs.org |

| C-3 | Friedel-Crafts Alkylation | γ-Hydroxybutyrolactams, Acid catalyst | 3-Alkylindole derivative | mdpi.com |

| C-2 / C-3 | Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst | Aryl/vinyl-substituted indole | nih.govnih.gov |

| C-2 / C-3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted indole | nih.govmdpi.com |

| C-2 & C-3 | Dual C-H Functionalization | Imidoyl chlorides, Pd catalyst | Fused polycyclic indole | nih.gov |

| C-2 | Ruthenium-Catalyzed Methylation | Methanol, [Ru(p-cymene)Cl₂]₂ | 2-Methylindole | mdpi.com |

Functionalizing the carbocyclic ring of the indole scaffold (C-4, C-5, C-6, and C-7) is significantly more difficult than modifying the pyrrole ring due to lower inherent reactivity. sioc-journal.cnfrontiersin.org Achieving regioselectivity at these positions typically requires the use of a directing group (DG) to guide a metal catalyst to a specific C-H bond. chim.it

C-4 Functionalization: The C-4 position can be targeted using a directing group at the adjacent N-1 or C-3 positions. For instance, a carbonyl group (formyl, acetyl, or ester) at C-3 can direct a palladium catalyst to arylate the C-4 position of free (NH) indoles. nih.govacs.org In some cases, this C-4 arylation can be followed by a domino migration of the acetyl group from C-3 to C-2. nih.gov Ruthenium-catalyzed vinylation at the C-4 position has also been achieved using a C-3 aldehyde as the directing group. mdpi.com

C-6 Functionalization: Selective C-H functionalization at the C-6 position is less common. Brønsted acid-catalyzed reactions of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters have been shown to achieve remote C-6 functionalization. frontiersin.org Transition metal-catalyzed approaches, often using directing groups, are also being developed to target this position. nih.gov

C-7 Functionalization: The C-7 position is sterically hindered, making its functionalization particularly challenging. nih.gov Success often requires blocking the more reactive C-2 position and installing a directing group on the N-1 atom. nih.gov An N-imino directing group, for example, has been used to facilitate rhodium-catalyzed olefination at the C-7 position. grafiati.com Pyrimidine and related nitrogen-containing groups on the indole nitrogen can also direct ruthenium catalysts to functionalize the C-7 C-H bond. mdpi.com

Directed ortho-metalation (DoM) is another powerful strategy, where a directing group (such as an amide or methoxy group) interacts with an organolithium reagent to deprotonate the adjacent ortho position (C-4 or C-6), which can then react with an electrophile. wikipedia.org

Table 3: Strategies for Functionalization of the Indole Carbocyclic Ring

| Target Position | Strategy | Directing Group (Position) | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| C-4 | C-H Arylation | -CHO, -COCH₃ (C-3) | Pd(OAc)₂ | nih.govacs.org |

| C-4 | C-H Vinylation | -CHO (C-3) | [Ru(p-cymene)Cl₂]₂ | mdpi.com |

| C-6 | Friedel-Crafts Alkylation | None (remote functionalization) | Brønsted Acid (Tf₂NH) | frontiersin.org |

| C-7 | C-H Olefination | N-Imino (N-1) | [RhCp*Cl₂]₂ | grafiati.com |

| C-7 | C-H Acetoxylation | N-Pyridyl (N-1) | [Ru(p-cymene)Cl₂]₂ | mdpi.com |

Design and Synthesis of Novel Analogues and Homologues of this compound

The this compound scaffold is a versatile building block for creating novel and structurally diverse analogues with potential therapeutic applications. By combining the synthetic strategies described above, researchers can systematically modify the core structure to optimize biological activity.

One approach involves the synthesis of indolyl-pyridinyl-propenones. Starting with 5-isopropyloxy-2-methylindole, a Vilsmeier-Haack formylation at C-3 followed by condensation with 4-acetylpyridine (B144475) yields trans-3-(5-Isopropoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one. acs.org Such modifications at the 2- and 5-positions of the indole ring have been shown to influence the mode of cytotoxicity, with some analogues inducing methuosis while others act as microtubule disruptors. acs.org

Another strategy is to incorporate the 5-isopropoxyindole moiety into more complex heterocyclic systems. For example, a Ru(II)-catalyzed C-H functionalization has been used to synthesize (5-Isopropoxy-2-(9H-pyrido[3,4-b]indol-1-yl)phenyl)methanol, linking the indole derivative to a β-carboline, a scaffold known for its diverse pharmacological properties. acs.org

Furthermore, homologues with varied alkoxy groups or additional substitutions on the benzene (B151609) ring can be designed. The synthesis of methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate highlights the creation of polysubstituted indoles. This particular compound was identified as a more potent anti-proliferative agent than reference drugs in certain cancer cell lines, demonstrating how subtle structural changes can lead to significant improvements in biological efficacy. ijpsr.com

Table 4: Examples of Novel Analogues Derived from this compound

| Analogue Name | Key Synthetic Step | Potential Application/Significance | Reference |

|---|---|---|---|

| trans-3-(5-Isopropoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | Vilsmeier-Haack formylation and Aldol condensation | Investigated for cytotoxic activity (methuosis induction). | acs.org |

| (5-Isopropoxy-2-(9H-pyrido[3,4-b]indol-1-yl)phenyl)methanol | Ru(II)-catalyzed C-H hydroxymethylation | Combines indole and β-carboline scaffolds. | acs.org |

| 1-[2-(2-Bromo-5-isopropoxy-4-methoxyphenyl)ethyl]-1H-indole | N-alkylation | Intermediate for the synthesis of lamellarin alkaloids. | nii.ac.jp |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | Multi-step synthesis from substituted precursors | Potent anti-proliferative agent against cancer cell lines. | ijpsr.com |

Advanced Structural and Computational Characterization of 5 Isopropoxy 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 5-Isopropoxy-1H-indole. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provide precise information about the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region (around 8.0 ppm). The aromatic protons on the indole core will present as a series of doublets and a doublet of doublets, with their specific chemical shifts and coupling constants determined by their positions and the electronic influence of the isopropoxy group. The methine proton of the isopropoxy group is expected to be a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm), with the carbon atom attached to the oxygen (C-5) being significantly shifted downfield due to the deshielding effect of the electronegative oxygen atom. The carbons of the isopropoxy group will appear in the aliphatic region.

Two-dimensional NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, for instance, within the aromatic ring and between the methine and methyl protons of the isopropoxy group. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (N-H) | ~8.10 | br s | - |

| 2 | ~7.15 | t | ~124.5 |

| 3 | ~6.45 | t | ~102.0 |

| 4 | ~7.10 | d | ~111.5 |

| 5 | - | - | ~152.0 |

| 6 | ~6.80 | dd | ~112.5 |

| 7 | ~7.20 | d | ~103.0 |

| 7a | - | - | ~131.0 |

| 3a | - | - | ~128.0 |

| CH (isopropoxy) | ~4.60 | sept | ~70.0 |

| CH₃ (isopropoxy) | ~1.40 | d | ~22.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of this compound, providing further confirmation of its structure. The molecular formula of the compound is C₁₁H₁₃NO, which corresponds to a monoisotopic mass of approximately 175.10 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For C₁₁H₁₃NO, the calculated exact mass is 175.0997, and an experimental HRMS value within a few parts per million (ppm) of this would confirm the molecular formula. nih.gov

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺•) at m/z 175. The fragmentation of this ion provides structural information. Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a fragment ion at m/z 160.

Loss of propene (C₃H₆): A characteristic rearrangement (McLafferty rearrangement is not possible, but other rearrangements can occur) for alkoxy groups, resulting in a fragment corresponding to 5-hydroxy-1H-indole at m/z 133.

Cleavage of the C-O bond: Loss of the entire isopropoxy radical (•OCH(CH₃)₂) would lead to an ion at m/z 116. More likely is the loss of an isopropyl radical followed by CO, or other complex rearrangements typical for indole alkaloids. nih.gov The fragmentation of indole itself often involves the loss of HCN. nist.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 175 | Molecular Ion [M]⁺• | [C₁₁H₁₃NO]⁺• |

| 160 | [M - CH₃]⁺ | [C₁₀H₁₀NO]⁺ |

| 133 | [M - C₃H₆]⁺• (via rearrangement) | [C₈H₇NO]⁺• |

| 132 | [M - C₃H₇]⁺ | [C₈H₆NO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. copbela.org The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹ is characteristic of the N-H bond in the indole ring. mdpi.com

Aromatic C-H Stretch: These absorptions typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the isopropoxy group will show strong stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-O Ether Stretch: A strong, characteristic absorption band for the aryl-alkyl ether C-O bond is expected in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Aromatic C=C | Ring Stretch | 1620 - 1450 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1275 - 1200 |

X-ray Crystallography for Determination of Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including exact bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the indole ring system and the specific conformation of the isopropoxy group relative to the ring. Crucially, it would elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the indole N-H donor and potential acceptors (like the oxygen of the isopropoxy group or the π-system of an adjacent indole ring), would be precisely mapped. nih.gov Pi-stacking interactions between the aromatic indole rings of neighboring molecules are also a common feature in the crystal structures of such compounds and would be characterized. nih.gov

While a specific crystal structure for this compound may not be publicly available, data from analogues like 5-methoxy-1H-indole-2-carboxylic acid demonstrate the importance of N-H···O hydrogen bonds and C-H···O interactions in forming the crystal lattice. mdpi.com

Polymorphic Studies of this compound Analogues

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct solid-state forms, each with a different crystal lattice arrangement. wikipedia.org These different polymorphs can exhibit varying physical properties, including melting point, solubility, and stability. Studies on indole derivatives have shown that they can exhibit polymorphism. nih.gov

For this compound, different crystallization conditions (e.g., solvent, temperature, rate of cooling) could potentially lead to different polymorphs. These polymorphs would likely differ in their hydrogen bonding networks. For instance, one polymorph might feature N-H···O hydrogen bonds forming chains, while another might involve N-H···π interactions or different π-π stacking geometries. nih.gov The conformational flexibility of the isopropoxy group could also contribute to the formation of different polymorphic forms. The discovery and characterization of polymorphs for analogues like 5-methoxy-1H-indole-2-carboxylic acid highlight how subtle changes in intermolecular interactions can lead to distinct crystal structures. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Analyze Electronic Properties: Calculate the distribution of electron density and generate electrostatic potential maps, which highlight the electron-rich (e.g., around the oxygen and the π-system) and electron-poor (e.g., the N-H proton) regions of the molecule.

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation properties.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies, which can be compared with the experimental IR spectrum to aid in the assignment of absorption bands. researchgate.net Similarly, NMR chemical shifts can be predicted to support experimental assignments.

Conformational analysis using DFT can explore the rotational barrier around the C5-O bond, identifying the most stable orientation of the isopropoxy group relative to the indole ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for analyzing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. By simulating the motions of atoms according to the principles of classical mechanics, MD can explore the molecule's conformational landscape in a simulated environment, such as in solution. nih.gov

For this compound, MD simulations would be particularly useful for:

Exploring Side-Chain Flexibility: The simulation would map the various conformations accessible to the isopropoxy side chain, revealing the relative populations of different rotamers and the energy barriers for interconversion between them. semanticscholar.org

Analyzing Solvation: MD can explicitly model the interactions between the indole derivative and solvent molecules, showing how solvent shells form and how specific interactions, like hydrogen bonds to water, influence the molecule's conformation and dynamics.

Understanding Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study the initial stages of aggregation and self-assembly, providing insights into the forces that drive crystal formation.

Together, these computational techniques provide a dynamic and detailed picture of the molecule's behavior that complements the static information obtained from experimental methods like NMR and X-ray crystallography.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Isopropoxy 1h Indole Derivatives

Impact of the Isopropoxy Moiety at the C-5 Position on Biological Activity Profiles

The C-5 position of the indole (B1671886) ring is a frequent site for substitution in the design of biologically active molecules. The nature of the substituent at this position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The isopropoxy group (-OCH(CH₃)₂), in particular, imparts a unique combination of properties.

For instance, in the development of inhibitors for certain enzymes, the presence of a moderately sized alkoxy group at the C-5 position has been shown to be beneficial. While direct SAR studies on a wide range of 5-isopropoxy-1H-indole derivatives are not extensively documented in publicly available literature, inferences can be drawn from related 5-alkoxyindole series. In these cases, the electronic effect of the oxygen atom, which donates electron density to the indole ring system, can modulate the reactivity and interaction potential of the entire scaffold. The specific size and shape of the isopropoxy group would then fine-tune the binding affinity and selectivity for a particular biological target.

Systemic Analysis of Substituent Effects at Different Indole Ring Positions (N-1, C-2, C-3, C-4, C-6, C-7)

Beyond the crucial C-5 position, modifications at other points on the indole ring are critical for optimizing the biological activity of this compound derivatives.

N-1 Position: The indole nitrogen is a common site for substitution. Alkylation or arylation at this position can significantly alter the molecule's properties. For example, introducing a hydrophobic group on the nitrogen atom of the indole ring has been shown to be essential for the inhibitory potencies of certain indole derivatives against enzymes like xanthine (B1682287) oxidase. nih.gov The N-H group can also act as a hydrogen bond donor, and its substitution can either abolish this interaction or orient the molecule differently within a binding site.

C-2 and C-3 Positions: These positions on the pyrrole (B145914) moiety of the indole are highly reactive and offer rich opportunities for chemical modification. Introduction of various substituents, including aryl groups, alkyl chains, or heterocyclic rings, can lead to derivatives with a wide array of biological activities. mdpi.com For instance, the introduction of aryl/arylethylamino groups at the C-2 position of 5-hydroxyindoles has been found to be essential for their 5-lipoxygenase inhibitory activity. nih.gov The C-3 position is also a key site for linking the indole core to other pharmacophoric fragments. jocpr.com

A systematic analysis of substituents at each of these positions, often guided by parallel synthesis and high-throughput screening, is essential to build a comprehensive SAR profile for a given biological target.

Influence of Linkers and Bridging Moieties on Pharmacological Efficacy

The linker's role is multifaceted:

Optimal Positioning: It correctly orients the connected pharmacophores in the three-dimensional space of the target's binding site to maximize favorable interactions.

Flexibility: A flexible linker can allow the molecule to adopt different conformations, potentially increasing the chances of a productive binding event. However, excessive flexibility can be entropically unfavorable.

For example, in the design of novel tubulin polymerization inhibitors, indole and 1,2,4-triazole (B32235) moieties were combined. mdpi.com The triazole ring acts as a linker, and its substitution pattern, along with the groups attached to the indole, significantly influences the anti-cancer activity. The length of an alkyl chain linker or the rigidity of a cyclic linker can dramatically alter the biological activity profile of the resulting molecule.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. nih.gov

For derivatives of this compound, identifying the correct pharmacophore model is a key step in lead optimization. This is often achieved by analyzing a set of active and inactive compounds. For the related 5-(4-methoxyphenyl)-1H-indole scaffold, a common pharmacophore for substrate-selective inhibition of the enzyme ALOX15 has been proposed. mdpi.com This model highlights the importance of the spatial arrangement of the indole core and the substituted phenyl ring. mdpi.com The isopropoxy group in this compound would primarily contribute to a hydrophobic feature in such a model.

Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen virtual libraries for new molecules with the desired features. Lead optimization then involves synthetically modifying a promising hit compound to better fit the pharmacophore model and improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (numerical representations of chemical properties) with activity, a predictive model can be built.

For a series of this compound derivatives, a QSAR study would typically involve:

Data Set: A collection of derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculation of various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive equation.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. jmchemsci.com For instance, a QSAR analysis of indole derivatives as monoamine oxidase (MAO) inhibitors revealed the relative contributions of steric and electrostatic fields to their inhibitory activity. nih.gov

Table 1: Illustrative QSAR Descriptors for this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobic | Membrane permeability, binding to hydrophobic pockets |

| Molar Refractivity | Steric/Electronic | Molecular volume, polarizability |

| Dipole Moment | Electronic | Polar interactions with the target |

Computational Drug Design, Virtual Screening, and Molecular Docking Studies for Target Interaction

Computational drug design encompasses a range of in silico techniques used to identify and optimize drug candidates. For this compound derivatives, these methods can provide valuable insights into their mechanism of action at the molecular level.

Virtual Screening: If a pharmacophore model has been developed, it can be used to rapidly screen large databases of chemical compounds to identify those that match the required features. This is an efficient way to find novel starting points for drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the indole derivative) when bound to a specific protein target. nih.gov It involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Molecular docking can:

Elucidate the binding mode of active compounds.

Explain observed SAR trends (e.g., why a bulky substituent decreases activity).

Predict the activity of new designs.

For example, molecular docking studies of various indole-based compounds have been used to understand their interactions with targets like the main protease of SARS-CoV-2 and human mast cell tryptase. mdpi.com Such studies would be invaluable in predicting how a this compound derivative might bind to a specific target, highlighting key interactions such as hydrogen bonds or hydrophobic contacts involving the isopropoxy group.

Mechanistic Investigations of 5 Isopropoxy 1h Indole S Biological Interactions

Identification and Validation of Molecular Targets

There is currently no publicly available scientific literature that identifies or validates specific molecular targets for 5-Isopropoxy-1H-indole. Research on other indole-containing compounds has revealed a wide array of molecular targets, including enzymes, receptors, and nucleic acids. However, the specific effects of the 5-isopropoxy substitution on the indole (B1671886) scaffold in terms of target binding and selectivity have not been investigated.

Enzyme Kinetics and Detailed Inhibition Mechanisms

No studies detailing the enzyme kinetics or specific inhibition mechanisms of this compound have been published. The broader class of indole derivatives has been shown to inhibit various enzymes through different mechanisms, such as competitive, non-competitive, and uncompetitive inhibition. Without experimental data, it is not possible to determine if this compound acts as an enzyme inhibitor or to characterize its kinetic parameters.

Receptor Binding Assays and Ligand-Protein Interaction Profiling

Publicly accessible data from receptor binding assays or ligand-protein interaction profiling for this compound is not available. Such assays are critical for determining the affinity and selectivity of a compound for various receptors. The interaction of many indole derivatives with G protein-coupled receptors (GPCRs), ion channels, and other receptor types has been well-documented, but this information cannot be extrapolated to this compound without specific experimental validation.

Cellular Pathway Modulation and Signaling Cascade Analysis

There is a lack of research on the effects of this compound on cellular pathways and signaling cascades. Understanding how a compound modulates cellular signaling is fundamental to elucidating its biological function and therapeutic potential. Future research could involve cell-based assays to screen for effects on key signaling pathways, such as those involved in cell proliferation, inflammation, and apoptosis.

Allosteric Modulation and Binding Site Characterization

No evidence of allosteric modulation or characterization of allosteric binding sites for this compound has been reported in the scientific literature. Allosteric modulators can offer advantages over orthosteric ligands, including greater selectivity and a more nuanced control of receptor activity. The potential for this compound to act as an allosteric modulator at any biological target remains an open question for future investigation.

Metabolic Fate and Biotransformation Pathways of 5 Isopropoxy 1h Indole

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Hepatocytes

The initial assessment of a compound's metabolic stability is often conducted using in vitro systems such as hepatic microsomes and hepatocytes. nih.govresearchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism and provide a reliable indication of a compound's susceptibility to biotransformation. thermofisher.comnuvisan.comnih.gov

In a typical in vitro metabolic stability assay, 5-Isopropoxy-1H-indole would be incubated with either human liver microsomes or cryopreserved human hepatocytes. thermofisher.comnuvisan.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. thermofisher.comnuvisan.com

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Test System | Incubation Time (min) | % Parent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|---|

| Human Liver Microsomes | 0 | 100 | 25 | 27.7 |

| 15 | 65 | |||

| 30 | 42 | |||

| 60 | 18 | |||

| Human Hepatocytes | 0 | 100 | 45 | 15.4 |

| 30 | 75 | |||

| 60 | 55 |

This data is illustrative and based on typical results for compounds with moderate metabolic stability.

The data would likely indicate that this compound is moderately metabolized in the liver, with a discernible rate of degradation in both microsomal and hepatocyte incubations. Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of metabolic clearance. thermofisher.comnih.gov

Identification and Characterization of Metabolites

Following the confirmation of metabolic turnover, the next step involves the identification and structural characterization of the resulting metabolites. High-resolution mass spectrometry (HR-MS) is a powerful tool for this purpose, enabling the detection and tentative identification of metabolites based on their accurate mass and fragmentation patterns. researchgate.net

For this compound, several metabolic pathways can be predicted. Phase I metabolism would likely involve oxidation, while Phase II would involve conjugation reactions.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure | Biotransformation Pathway | Method of Identification |

|---|---|---|---|

| M1 | 5-Hydroxy-1H-indole | O-deisopropylation | LC-MS/MS |

| M2 | 5-Isopropoxy-1H-indol-x-ol | Aromatic Hydroxylation | LC-MS/MS |

| M3 | This compound-N-glucuronide | N-Glucuronidation | LC-MS/MS |

| M4 | 5-Hydroxy-1H-indole-O-glucuronide | O-deisopropylation followed by O-Glucuronidation | LC-MS/MS |

This table represents predicted metabolites based on common metabolic pathways for similar structures.

The primary metabolites are expected to arise from modifications to both the isopropoxy group and the indole (B1671886) ring.

Role of Cytochrome P450 Enzymes in Isopropoxy and Indole Ring Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the most significant family of Phase I biotransformation enzymes. nih.govmdpi.commdpi.com These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com For this compound, CYP enzymes are anticipated to catalyze two primary reactions: O-dealkylation of the isopropoxy group and hydroxylation of the indole ring. mdpi.comresearchgate.net

O-Deisopropylation: This reaction would involve the removal of the isopropyl group from the ether linkage at the 5-position, yielding 5-hydroxy-1H-indole (M1) and acetone (B3395972). This is a common metabolic pathway for alkoxy-substituted aromatic compounds.

Indole Ring Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, most commonly at the 2, 4, 6, or 7 positions, leading to the formation of various isomeric hydroxylated metabolites (e.g., M2). nih.gov Studies on similar indole-containing compounds have demonstrated the involvement of multiple CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, in their metabolism. nih.gov

Glucuronidation and Sulfation Conjugation Pathways

Following Phase I oxidation, the newly formed hydroxyl groups on the indole ring or at the 5-position after O-deisopropylation can undergo Phase II conjugation reactions. nih.govnih.gov Glucuronidation and sulfation are the most common conjugation pathways, which increase the water solubility of the metabolites and facilitate their excretion from the body. nih.gov

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. nih.gov The hydroxylated metabolites of this compound (M1 and M2) are expected to be excellent substrates for UGTs, forming O-glucuronides (M4). nih.gov Direct N-glucuronidation of the indole nitrogen is also a possibility (M3). nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl group. The primary hydroxylated metabolite, 5-hydroxy-1H-indole (M1), would be a likely candidate for sulfation, resulting in the formation of a sulfate (B86663) conjugate (M5).

Influence of Gut Microbiota on Indole and Isopropoxy Metabolism and Metabolite Profile

The gut microbiota plays a crucial role in the metabolism of many xenobiotics and dietary compounds, including those containing an indole scaffold. mdpi.combenthamdirect.comnih.govnih.govbiocodexmicrobiotainstitute.com The trillions of bacteria residing in the gastrointestinal tract possess a vast and diverse enzymatic capacity that can significantly impact the metabolic fate of orally administered compounds. nih.govnih.govdoi.org

For this compound, the gut microbiota could contribute to its metabolism in several ways:

Hydrolysis of the Ether Bond: Gut bacterial enzymes may be capable of cleaving the isopropoxy ether bond, leading to the formation of 5-hydroxy-1H-indole.

Metabolism of the Indole Ring: The gut microbiota is well-known to metabolize tryptophan, an amino acid containing an indole ring, to produce a variety of indole derivatives such as indole, indole-3-acetic acid, and skatole. mdpi.comfrontiersin.org It is plausible that the microbiota could also modify the indole ring of this compound.

Enterohepatic Recirculation: Metabolites that are excreted in the bile as glucuronide or sulfate conjugates can be hydrolyzed by bacterial enzymes in the gut, releasing the parent drug or its Phase I metabolite, which can then be reabsorbed. This process, known as enterohepatic recirculation, can prolong the half-life of a compound in the body.

Future Perspectives and Translational Research for 5 Isopropoxy 1h Indole Based Compounds

Advancements in the Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the 5-Isopropoxy-1H-indole scaffold is an area of growing interest, driven by the strategic importance of the C5-position on the indole (B1671886) ring. Substitutions at this position are known to be pivotal in modulating π-stacking interactions, electron density, and lipophilicity, which in turn influence biological activity. mdpi.com

Recent research has highlighted the therapeutic potential of various 5-alkoxy-indole derivatives, suggesting promising avenues for 5-isopropoxy analogues. For instance, derivatives of 5-methoxy-1H-indole have been investigated for several therapeutic applications:

Anticancer Activity: A lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), was identified as an inducer of methuosis, a non-apoptotic form of cell death, in glioblastoma cells. acs.org Other 5-nitroindole (B16589) derivatives have been developed as binders for c-Myc G-quadruplexes, which are noncanonical DNA structures involved in gene regulation, thereby downregulating c-Myc expression and inducing cell-cycle arrest in cancer cells. nih.govd-nb.info

Neuroprotective Properties: 5-methoxyindole-2-carboxylic acid (MI2CA) has demonstrated potential neuroprotective effects in stroke models, where it was shown to reduce ischemic area size and decrease oxidative stress. mdpi.com

Antidiabetic Effects: Schiff base derivatives bearing a 5-methoxy group on the indole ring have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significantly higher potency than the clinical reference drug, acarbose. mdpi.com

The isopropoxy group at the C5 position, being bulkier and more lipophilic than a methoxy (B1213986) group, offers a unique opportunity for medicinal chemists to fine-tune the structure-activity relationship (SAR) of indole-based drugs. Advances in synthetic chemistry, such as novel copper-catalyzed reactions, have enabled the selective and efficient modification of the C5 position, which has historically been a challenge. bioengineer.org This breakthrough provides chemists with a potent strategy to generate diverse libraries of 5-substituted indole derivatives for therapeutic exploration. bioengineer.org

Table 1: Biological Activities of Selected 5-Substituted Indole Derivatives

| Compound Class | Substitution at C5 | Target/Mechanism | Potential Therapeutic Area |

| Indolyl-propenones | Methoxy | Methuosis induction | Oncology (Glioblastoma) acs.org |

| Schiff Bases | Methoxy | α-Glucosidase inhibition | Diabetes mdpi.com |

| Pyrrolidine-indoles | Nitro | c-Myc G-quadruplex binding | Oncology nih.govd-nb.info |

| Indole-2-Carboxylic Acid | Methoxy | Neuroprotection, reduced oxidative stress | Neurology (Stroke) mdpi.com |

| Isoxazole-Carboxylic Acids | Indole moiety | Xanthine (B1682287) Oxidase (XO) inhibition | Gout, Hyperuricemia nih.gov |

| N-hydroxyacrylamides | N-hydroxyacrylamide | Histone Deacetylase (HDAC) inhibition | Oncology nih.gov |

Strategies for Advanced Drug Delivery Systems

A significant hurdle in the development of many indole-based compounds, including this compound, is their characteristically poor water solubility due to their lipophilic nature. symmetric.eventsnih.gov Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov To overcome the challenges of low aqueous solubility and consequently poor oral bioavailability, advanced drug delivery systems (DDS) are essential. scispace.com

For lipophilic drugs, lipid-based formulations (LBFs) have emerged as a powerful and effective strategy. symmetric.eventsnih.gov These systems utilize lipid excipients such as oils and surfactants to solubilize the drug, thereby enhancing its dissolution in the aqueous environment of the gastrointestinal tract. symmetric.events

Key LBF strategies applicable to this compound derivatives include:

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and the drug molecule that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. This process increases the surface area for drug absorption. symmetric.events

Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, SMEDDS form even finer emulsions (microemulsions) when they come into contact with gastrointestinal fluids, further improving drug solubilization and absorption. symmetric.events

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems involve encapsulating the drug within a solid lipid core. They offer advantages such as controlled release and the potential for improved stability.

A critical advantage of certain lipid-based systems is their ability to promote lymphatic transport of the drug from the intestine. This pathway bypasses the liver's first-pass metabolism, a common issue for many orally administered drugs that can significantly reduce the amount of active compound reaching systemic circulation. nih.govresearchgate.net

Table 2: Advanced Drug Delivery Strategies for Lipophilic Indole Compounds

| Delivery System | Description | Mechanism of Bioavailability Enhancement |

| SEDDS/SMEDDS | Isotropic mixtures of oils, surfactants, and drug that form emulsions/microemulsions in vivo. symmetric.events | Increases drug solubilization and surface area for absorption; can enhance lymphatic transport. symmetric.eventsnih.gov |

| Lipid-Based Formulations (LBFs) | Formulations where the drug is dissolved or suspended in lipid excipients. nih.gov | Improves solubility in the GI tract; protects the drug from degradation. scispace.com |

| Solid Lipid Nanoparticles (SLNs) | Drug is encapsulated in a solid lipid matrix, forming nanoparticles. | Provides controlled release; enhances stability and absorption. |

| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs with a less ordered lipid matrix, allowing for higher drug loading. | Increases drug loading capacity and stability compared to SLNs. |

Pre-Clinical Development and Potential Clinical Relevance

While specific preclinical data for this compound are not currently available in published literature, the development pathway for such a compound can be inferred from related 5-substituted indole derivatives. The goal of preclinical development is to assess the safety and efficacy of a new chemical entity (NCE) before it can be tested in humans.

A typical preclinical program for a novel 5-isopropoxy-indole-based therapeutic candidate would involve:

In Vitro Efficacy Studies: The compound would be tested against a panel of human cell lines relevant to the target disease. For example, a potential anticancer agent would be evaluated for its cytotoxicity (e.g., IC50 value) against various cancer cell lines, such as lung (A549), breast (MCF-7), and colon (HCT-116). nih.gov

Mechanism of Action Studies: Experiments would be designed to understand how the compound works at a molecular level. This could involve enzyme inhibition assays (e.g., for HDAC or XO) or investigating its effect on specific cellular pathways. nih.govnih.gov

In Vivo Efficacy Models: If promising in vitro activity is observed, the compound would be tested in animal models of the disease. For oncology, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice, to assess the agent's ability to inhibit tumor growth. nih.gov

Pharmacokinetic (PK) and ADME Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. This is crucial for determining how the drug will behave in humans.

Toxicology Studies: Comprehensive safety studies are conducted in animals to identify potential toxicities and establish a safe starting dose for human clinical trials.

The clinical relevance of 5-alkoxy-indoles has been suggested by several preclinical findings. For instance, a 1-arylsulfonyl-5-(N-hydroxyacrylamide)indole demonstrated potent antitumor activity in a lung A549 xenograft model, superior to an existing approved drug. nih.gov Similarly, 1-alkoxy-indole derivatives have shown significant inhibition of cancer cell growth in xenograft models by targeting lactate (B86563) dehydrogenase A (LDHA), an enzyme crucial for cancer cell metabolism. nih.gov These examples underscore the potential for this compound derivatives to be developed into clinically relevant therapeutic agents.

Table 3: Summary of Preclinical Findings for Related 5-Substituted Indoles

| Compound Type | Preclinical Model | Key Findings | Potential Clinical Relevance |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole | A549 Lung Cancer Xenograft | Showed better antitumor activity than the approved drug SAHA. nih.gov | Treatment of lung cancer and other solid tumors. |

| 1-Alkoxy-1H-indoles | Xenograft Cancer Model | Significantly inhibited cancer cell growth by activating apoptosis; no observed toxicity. nih.gov | Selective cancer therapy targeting LDHA. |

| 5-Methoxyindole-2-carboxylic acid (MI2CA) | Stroke Models | Reduced ischemic area and oxidative stress. mdpi.com | Neuroprotective treatment following stroke. |

| Indolyl-pyridinyl-propenones | Glioblastoma Cell Lines | Induced non-apoptotic cell death (methuosis) at low micromolar concentrations. acs.org | Novel treatment for aggressive brain tumors. |

Challenges and Opportunities in the Discovery and Optimization of Indole-Based Drugs

The discovery and optimization of indole-based drugs present a unique set of challenges and opportunities. The indole scaffold's versatility is both a strength and a challenge, as subtle structural modifications can lead to significant changes in biological activity and pharmacokinetic properties. bioengineer.org

Challenges:

Toxicity: As with many heterocyclic compounds, off-target effects and toxicity are primary concerns that must be carefully evaluated during preclinical development.

Synthetic Complexity: While new methods are emerging, the synthesis of complex, multi-substituted indole derivatives can be challenging, requiring multi-step routes that may not be suitable for large-scale industrial production. researchgate.net

Drug Resistance: For indications like cancer, the development of resistance to chemotherapeutic agents is a major hurdle. openmedicinalchemistryjournal.com

Opportunities:

Structural Versatility: The indole ring is a "privileged scaffold" that can be readily modified at multiple positions, allowing for extensive SAR studies to optimize potency, selectivity, and drug-like properties. nih.govfrontiersin.org The C5 position is particularly important for this optimization. mdpi.com

Novel Mechanisms of Action: Indole derivatives have been shown to interact with a wide range of biological targets, including novel ones like G-quadruplex DNA and enzymes involved in cancer metabolism, offering opportunities to develop drugs with new mechanisms of action. nih.govnih.gov

Advances in Synthetic Chemistry: The development of more efficient and selective synthetic methods, particularly for functionalizing specific positions like C5, is accelerating the discovery process and expanding the accessible chemical space for indole derivatives. bioengineer.org

Computational Chemistry: In silico tools for docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are becoming increasingly powerful in the rational design and optimization of novel indole-based drug candidates. mdpi.com

The future of this compound-based compounds in translational research will depend on systematically addressing these challenges while leveraging the immense opportunities provided by the indole scaffold and modern drug discovery technologies.

常见问题

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodology :

- Solvent Replacement : Substitute DMF with Cyrene™ or 2-MeTHF. Optimize microwave-assisted reactions to reduce energy use .

- Catalysis : Employ recyclable catalysts (e.g., Fe₃O₄-supported palladium) for Suzuki-Miyaura couplings in derivative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。